molecular formula C9H13NO B8681365 1-(3-amino-4-methylphenyl)ethanol

1-(3-amino-4-methylphenyl)ethanol

Cat. No.: B8681365
M. Wt: 151.21 g/mol
InChI Key: RIDMUEAXEZMIQE-UHFFFAOYSA-N
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Description

1-(3-amino-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-amino-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Amino-4-methylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pH to achieve high yields .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is preferred due to its scalability and efficiency. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) .

Chemical Reactions Analysis

Types of Reactions: 1-(3-amino-4-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

Scientific Research Applications

1-(3-amino-4-methylphenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-amino-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    1-(3-Amino-4-methylphenyl)ethanone: Similar structure but lacks the hydroxyl group.

    1-(3-Amino-4-methylphenyl)ethanamine: Similar structure but lacks the hydroxyl group and has an additional amino group.

    1-(3-Hydroxy-4-methylphenyl)ethan-1-ol: Similar structure but lacks the amino group.

Uniqueness: 1-(3-amino-4-methylphenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets compared to its similar compounds .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(3-amino-4-methylphenyl)ethanol

InChI

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3

InChI Key

RIDMUEAXEZMIQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 4-methyl-3-nitroacetophenone (25 g, 139 mmol) in methanol (200 mL) is added sodium borohydride (6.2 g, 163 mmol) over 15 minutes. The mixture is stirred at room temperature for 1 hour, then is quenched with water. The mixture is rotary evaporated and the residue is partitioned between water and ethyl acetate. The organic layer is dried (magnesium sulfate) and rotary evaporated to afford a light brown viscous oil. The oil is diluted with ethyl acetate (200 mL), 5% palladium-on-carbon (5 g) is added and the mixture is treated with hydrogen at 40 psi for 18 hours. The mixture is then filtered on Celite and the filtrate is rotary evaporated to afford 3-(1-hydroxyethyl)-6-methylaniline as a light yellow, pasty solid.
[Compound]
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25 g
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6.2 g
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Synthesis routes and methods II

Procedure details

To a solution of 1-(4-methyl-3-nitrophenyl)ethan-1-ol (1.96 g) in ethyl acetate (55 mL) was added 10% palladium on carbon (56.5% water included, 901 mg), and the mixture was stirred at room temperature for 7 hours under a hydrogen atmosphere. The reaction mixture was filtered through celite (registered trademark) pad. The filtrate was concentrated under reduced pressure to obtain the title compound (1.60 g). 1H-NMR (CDCl3) δ ppm: 1.47 (3H, d, J=6.4 Hz), 1.73 (1H, br s), 2.16 (3H, s), 3.63 (2H, br s), 4.80 (1H, q, J=6.4 Hz), 6.66-6.75 (2H, m), 7.02 (1H, d, J=7.3 Hz).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
901 mg
Type
catalyst
Reaction Step One

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